![molecular formula C12H18Cl2N2O B1433364 3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820717-49-4](/img/structure/B1433364.png)
3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Vue d'ensemble
Description
3-(Pyridin-3-yloxy)-8-azabicyclo[321]octane dihydrochloride is a chemical compound that features a bicyclic structure with a pyridine ring attached via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yloxy)-8-azabicyclo[32One common method involves the Diels-Alder reaction, where an α,β-unsaturated ketone reacts with a diene to form the bicyclic structure . Subsequent functionalization steps introduce the pyridine ring and the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification and functionalization steps. The use of organocatalysts can enhance the efficiency and selectivity of the reactions, reducing the environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic core or the pyridine ring.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Applications De Recherche Scientifique
3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and pyridine ring allow it to fit into binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane: Similar in structure but with different functional groups.
8-Oxabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic core, leading to different reactivity and applications.
Uniqueness
3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is unique due to its specific combination of a bicyclic core and a pyridine ring connected via an ether linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c1-2-11(8-13-5-1)15-12-6-9-3-4-10(7-12)14-9;;/h1-2,5,8-10,12,14H,3-4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCBFIQWIKCRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B1433281.png)

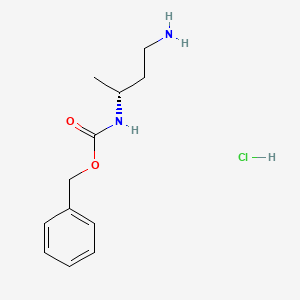
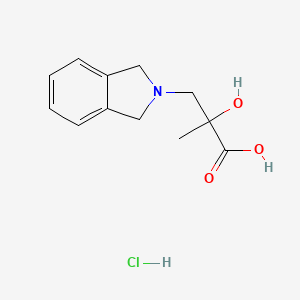



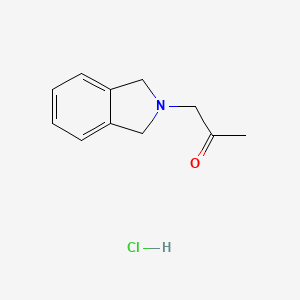
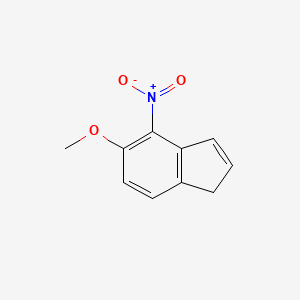

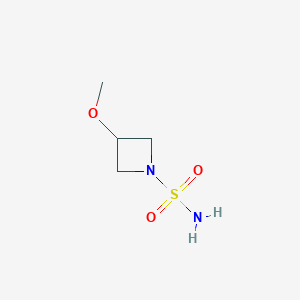

![5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile](/img/structure/B1433303.png)
![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)
